molecular formula C21H22N2O5S B3610949 3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B3610949
M. Wt: 414.5 g/mol
InChI Key: SKJNFSFQLFOUKF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has an amine group (-NH2), a carboxylic acid group (-COOH), and methoxy groups (-OCH3) attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. One possible method could involve the use of Suzuki-Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amine group could participate in acid-base reactions, the carboxylic acid group could undergo reactions with bases or esterification reactions, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the presence of polar groups like the amine and carboxylic acid could make the compound soluble in polar solvents .

properties

IUPAC Name

3-[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-27-15-7-9-18(28-2)16(12-15)22-20(24)13-23-14(6-10-21(25)26)5-8-17(23)19-4-3-11-29-19/h3-5,7-9,11-12H,6,10,13H2,1-2H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJNFSFQLFOUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

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